molecular formula C9H8FNO4 B1311645 Ethyl 5-fluoro-2-nitrobenzoate CAS No. 364-51-2

Ethyl 5-fluoro-2-nitrobenzoate

Cat. No.: B1311645
CAS No.: 364-51-2
M. Wt: 213.16 g/mol
InChI Key: LNFCVLHYTOGQEK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the ethyl ester is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-2-nitrobenzoate typically involves the nitration of ethyl 5-fluorobenzoate. The process begins with the esterification of 5-fluorobenzoic acid to form ethyl 5-fluorobenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-nitrobenzoate is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The nitro group can be reduced to an amino group, which can then interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Comparison: Ethyl 5-fluoro-2-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

ethyl 5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCVLHYTOGQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450909
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-51-2
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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